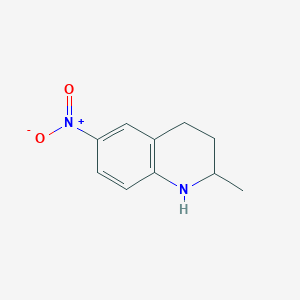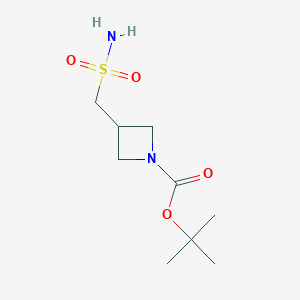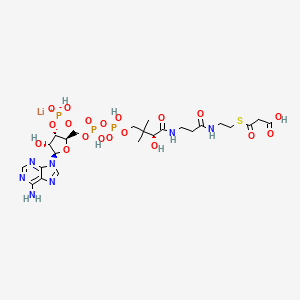![molecular formula C6H8BrN3 B12947235 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1,2-diaminopropane with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole, which then undergoes cyclization with the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
作用機序
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: Similar structure but with an iodine atom instead of bromine, leading to different chemical properties.
Uniqueness
The presence of the bromine atom at the 3-position in 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine makes it unique compared to its analogs. This substitution enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry .
特性
分子式 |
C6H8BrN3 |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H8BrN3/c7-6-4-1-2-8-3-5(4)9-10-6/h8H,1-3H2,(H,9,10) |
InChIキー |
BFKLZIWJDDDJAY-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C(=NN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)



![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)


